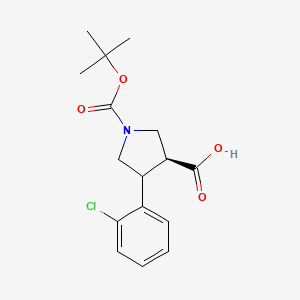![molecular formula C8H9N5 B1148945 N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide CAS No. 1314903-74-6](/img/new.no-structure.jpg)
N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide is a chemical compound with the molecular formula C₈H₉N₅. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide typically involves the reaction of benzotriazole with methylating agents under controlled conditions. One common method includes the use of sodium metabisulfite in dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are carefully monitored to achieve the desired product quality .
化学反応の分析
Types of Reactions
N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted triazole compounds .
科学的研究の応用
N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized as a corrosion inhibitor and in the production of advanced materials
作用機序
The mechanism of action of N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole ring can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to inhibition or modulation of their activity. This mechanism is crucial for its antimicrobial, antifungal, and anticancer effects .
類似化合物との比較
Similar Compounds
1H-Benzotriazole: A parent compound with similar structural features but different functional groups.
N-Methyl-1H-benzotriazole: A closely related compound with a methyl group attached to the triazole ring.
1H-Benzotriazole-1-carboximidamide: Another derivative with a carboximidamide group.
Uniqueness
N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide stands out due to its unique combination of a methyl group and a carboximidamide group on the triazole ring. This structural arrangement enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
1314903-74-6 |
|---|---|
分子式 |
C8H9N5 |
分子量 |
175.19056 |
同義語 |
N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148870.png)




